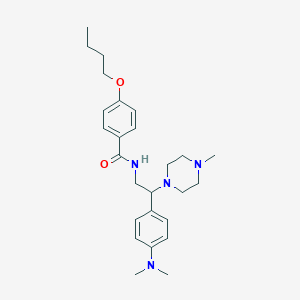![molecular formula C14H19F2NO3 B2933497 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine CAS No. 2411223-88-4](/img/structure/B2933497.png)
2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is an amine derivative, which contains a cyclopropyl group with two fluorine atoms, an ethanamine group, and methoxy groups attached to a phenyl ring .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of the appropriate phenol derivative with a suitable difluorocyclopropylmethoxy reagent . The exact conditions would depend on the specific reagents used.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely exhibit the characteristic features of amines, cyclopropyl groups, and methoxyphenyl groups .Chemical Reactions Analysis
As an amine, this compound would be expected to participate in typical amine reactions, such as acid-base reactions . The presence of the difluorocyclopropyl group could also influence its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, as an amine, it would be expected to have basic properties . The presence of the difluorocyclopropyl group could also influence its physical properties .Scientific Research Applications
Analytical Characterization and Synthetic Applications
Analytical Characterization : Compounds similar to 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine, such as NBOMe derivatives (e.g., 25I-NBOMe, 25B-NBOMe, 25C-NBOMe), have been extensively analyzed for their chemical properties. These analyses have employed advanced techniques like gas chromatography-mass spectrometry (GC-MS), liquid chromatography-electrospray ionization-quadrupole time of flight mass spectrometry (LC-ESI-QTOF-MS), Fourier transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) to identify the active components unequivocally (Zuba & Sekuła, 2013).
Synthetic Applications : The synthesis and structural analysis of novel compounds, including triazolones containing dimethoxyphenyl moieties, showcase the potential for creating new materials with unique properties. Such compounds have been explored for their antioxidant properties, indicating the broader utility of this chemical structure in designing molecules with potential therapeutic benefits (Ünver et al., 2011).
Potential Therapeutic Applications
While direct references to the therapeutic applications of 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine are not available in the current scientific literature, research on structurally related compounds provides insights into potential areas of interest:
Neuropharmacology : Studies on similar compounds, such as NBOMe derivatives, have examined their interaction with serotonin receptors, offering insights into the neuropharmacological mechanisms that could inform the development of new therapeutic agents targeting neurological and psychiatric disorders (Elmore et al., 2018).
Analytical Detection and Forensic Applications : The development of analytical methods for detecting NBOMe compounds in biological specimens has significant implications for forensic science and toxicology, aiding in the identification of substances involved in acute intoxications (Poklis et al., 2015). Such research underscores the importance of analytical techniques in understanding the metabolism and effects of psychoactive substances, which could be applied to the study of 2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine and its derivatives.
Safety And Hazards
Future Directions
The future directions for research on this compound would depend on its intended use and the results of initial studies. For example, if it were a drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical trials .
properties
IUPAC Name |
2-[4-[(2,2-difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19F2NO3/c1-18-11-5-9(3-4-17)6-12(19-2)13(11)20-8-10-7-14(10,15)16/h5-6,10H,3-4,7-8,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUFJAIAXCVNWQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OCC2CC2(F)F)OC)CCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19F2NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-[(2,2-Difluorocyclopropyl)methoxy]-3,5-dimethoxyphenyl]ethanamine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-2-(N-methylmethylsulfonamido)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2933415.png)
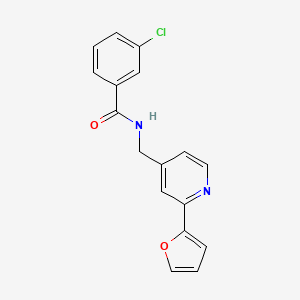
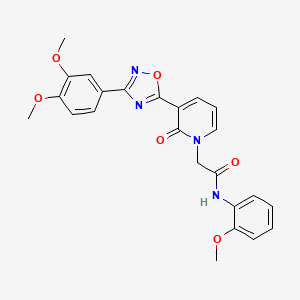
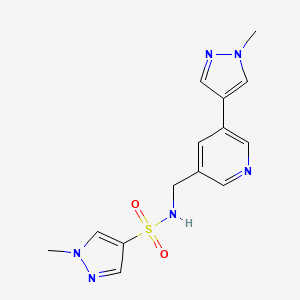
![N-[3-acetyl-10-bromo-6-(2-methylpropyl)-7-oxospiro[1,3,4-thiadiazoline-2,3'-in doline]-5-yl]acetamide](/img/structure/B2933421.png)
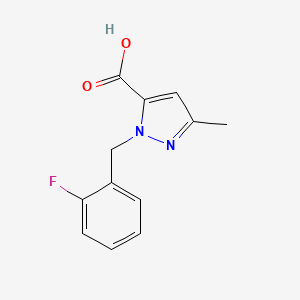
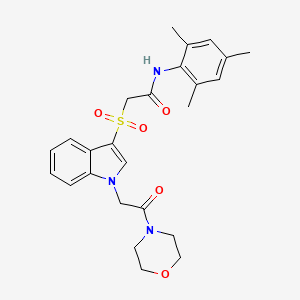
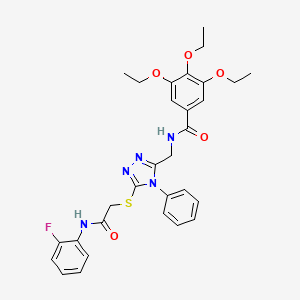
![3-[(4-hydroxy-3-methoxy-5-methylphenyl)methylene]-1,3-dihydro-2H-indol-2-one](/img/structure/B2933429.png)
![3-(4-Methoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2933431.png)
![2-[3-(4-methoxyphenyl)sulfonyl-6-methyl-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2933432.png)
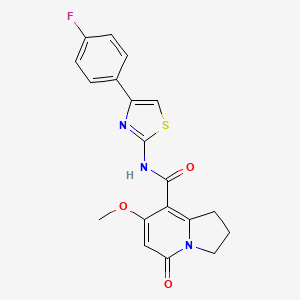
![2-[3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2933434.png)
